Methyl 3-amino-3-phenylpropanoate hydrochloride
Overview
Description
Methyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is a hydrochloride salt form of methyl 3-amino-3-phenylpropanoate, which is an ester derivative of 3-amino-3-phenylpropanoic acid.
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-amino-3-phenylpropanoate hydrochloride is currently unknown due to the lack of specific information on its targets . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature could also affect its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-phenylpropanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-3-phenylpropanoic acid or 3-oxo-3-phenylpropanal.
Reduction: Formation of 3-amino-3-phenylpropanol.
Substitution: Formation of N-substituted derivatives of methyl 3-amino-3-phenylpropanoate.
Scientific Research Applications
Methyl 3-amino-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Comparison with Similar Compounds
Methyl 3-amino-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity, physical properties, and biological activity of these compounds, making each unique in its own right.
Properties
IUPAC Name |
methyl 3-amino-3-phenylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKTZBZYSKZYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385405 | |
Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88831-43-0 | |
Record name | methyl 3-amino-3-phenylpropanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-phenyl-3-amino-propionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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